molecular formula C18H12N4OS3 B2814047 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine CAS No. 862975-74-4

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2814047
CAS No.: 862975-74-4
M. Wt: 396.5
InChI Key: OIUWYXPOXYTALI-UHFFFAOYSA-N
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Description

Benzothiazole is a bicyclic compound and is part of many synthetic and natural products . Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques like single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be complex and depend on the specific derivative and reaction conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific derivative. For example, 4-(1,3-benzothiazol-2-yl)butanoic acid has a molecular weight of 221.28 and a melting point of 145-146°C .

Scientific Research Applications

Synthesis and Biological Screening

A study highlights the synthesis and biological screening of benzothiazole derivatives, revealing their significant anti-inflammatory and anti-bacterial activities. These derivatives are synthesized through a process that involves reacting substituted Benzothiazolyl-2-amines with chloroacetyl chloride, followed by reactions with 2-mercaptobenzothiazole and 2-hydrazinobenzothiazole to yield various compounds with potential pharmacological properties (A. B. Chidrawar, 2016).

Antimicrobial and Anthelmintic Activities

Another study synthesizes a series of compounds including 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines, which demonstrated moderate to excellent antimicrobial activity against various bacterial and fungal strains, as well as good anthelmintic activity against earthworm species. This suggests the potential of these compounds in developing treatments for infections and parasitic infestations (Nikhil D. Amnerkar et al., 2015).

Catalytic Applications and Cytotoxic Activity

Research on copper(II)- and gold(III)-mediated cyclizations of thioureas into substituted 2-aminobenzothiazoles underscores the catalytic potential of these metals in synthesizing benzothiazole derivatives. This method offers a route to benzothiazole molecules under less harsh conditions, expanding the toolkit for pharmaceutical synthesis (Zachary W Schroeder et al., 2017). Furthermore, the in-vitro cytotoxic activity of novel 4-(N-Substituted Benzothiazolyl) Amino-7-Methoxy-6-(3-Morpholinopropoxy) Quinazoline Derivatives suggests their utility as anticancer agents, highlighting the broad spectrum of biological activities associated with benzothiazole derivatives (N. Dave et al., 2012).

Corrosion Inhibition and Chemical Reactivity

A study exploring the synthesis, antimicrobial, and corrosion inhibition studies of 1,3-Benzothiazole derivatives provides insights into their application beyond biomedical fields, demonstrating their effectiveness as corrosion inhibitors in mild steel. This underlines the versatility of benzothiazole derivatives in industrial applications as well (Janardhana Nayak & R. Bhat, 2023).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary widely depending on the specific derivative. Some general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

The future directions for research on benzothiazole derivatives are vast. They have potential in various fields like medicinal chemistry, organic synthesis, and the development of new methods for the natural product inspired bioactive glycohybrids .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4OS3/c1-23-10-6-7-12-15(8-10)26-18(20-12)22-17-21-13(9-24-17)16-19-11-4-2-3-5-14(11)25-16/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUWYXPOXYTALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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